N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide, also known as GW501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation.
Wirkmechanismus
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism and energy balance. Activation of PPARδ leads to increased fatty acid oxidation, which can improve endurance and reduce fat accumulation. It also has anti-inflammatory effects and can improve insulin sensitivity, making it a potential treatment for metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. It has also been shown to increase the expression of genes involved in energy metabolism and mitochondrial function, which may contribute to its performance-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide has several advantages for use in lab experiments, including its ability to improve endurance and lipid metabolism in animal models. However, it also has limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide, including further investigation of its effects on metabolism and energy balance, as well as its potential use in treating metabolic and cardiovascular diseases. It may also be useful for studying the mechanisms of endurance and performance enhancement, and for developing new treatments for obesity and related disorders.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N'-(4-isopropylphenyl)ethanediamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, as well as for its performance-enhancing effects in athletes. It has been shown to increase endurance and improve lipid metabolism in animal studies, and has also been investigated for its potential use in treating obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-propan-2-ylphenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)10-3-5-11(6-4-10)15-13(18)12(17)14-7-8-16/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJMNFISZJAFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974625 | |
Record name | 2-[(2-Hydroxyethyl)amino]-2-oxo-N-[4-(propan-2-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5920-09-2 | |
Record name | 2-[(2-Hydroxyethyl)amino]-2-oxo-N-[4-(propan-2-yl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.